2-(2-Chloro-4-formylphenyl)acetonitrile
Description
2-(2-Chloro-4-formylphenyl)acetonitrile is a substituted phenylacetonitrile derivative characterized by a nitrile group (-CN), a chlorine atom at the 2-position, and a formyl group (-CHO) at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-(2-chloro-4-formylphenyl)acetonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5-6H,3H2 |
InChI Key |
FBPASOROAYGZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-formylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-formylbenzaldehyde with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-formylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 2-(2-Chloro-4-carboxyphenyl)acetonitrile
Reduction: 2-(2-Chloro-4-formylphenyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-formylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-formylphenyl)acetonitrile involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the formyl and nitrile groups can undergo oxidation and reduction reactions, respectively. These chemical transformations enable the compound to exert its effects in different contexts, such as chemical synthesis and biological interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent effects, physicochemical properties, and functional utility. Key analogs include dichlorophenyl, formyl-substituted, and chloroacetyl derivatives of acetonitrile.
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Functional Groups |
|---|---|---|---|---|---|
| 2-(2-Chloro-4-formylphenyl)acetonitrile | Not Provided | C₉H₆ClNO | ~193.61* | 2-Cl, 4-CHO | Nitrile, Aldehyde |
| 2-(2,4-Dichlorophenyl)acetonitrile | 140-53-4 | C₈H₅Cl₂N | 186.04 | 2-Cl, 4-Cl | Nitrile |
| 2-(4-Chlorophenyl)-3-oxopropanenitrile | 62538-21-0 | C₉H₆ClNO | 193.61 | 4-Cl, α-formyl | Nitrile, Ketone |
| 2-(4-(2-Chloroacetyl)phenyl)acetonitrile | 55844-34-3 | C₁₀H₈ClNO | 193.63 | 4-(Cl-Acetyl) | Nitrile, Chloroacetyl |
| 3,4-Dichlorophenylacetonitrile | 3218-49-3 | C₈H₅Cl₂N | 186.04 | 3-Cl, 4-Cl | Nitrile |
*Estimated based on analogous compounds (e.g., CAS 62538-21-0) .
Key Observations:
- Substituent Position : The 2-Cl, 4-CHO arrangement in the target compound contrasts with dichloro derivatives (e.g., 2,4-dichloro or 3,4-dichloro), which lack the aldehyde group. This difference enhances electrophilicity at the formyl position, enabling nucleophilic additions (e.g., condensation reactions) .
- Functional Groups: The formyl group in this compound offers hydrogen-bonding capacity, unlike purely chlorinated analogs. This property is critical in molecular docking, where interactions with amino acid residues (e.g., Lys or Ser) are common .
Physicochemical Properties
Melting Points and Solubility:
- 2-(2,4-Dichlorophenyl)acetonitrile : Melting point (mp) ~123–125°C (MeCN); highly lipophilic due to dual Cl substituents .
- 2-(4-Chlorophenyl)-3-oxopropanenitrile : Liquid at room temperature; increased polarity from the ketone group improves solubility in polar aprotic solvents (e.g., DMF or DMSO) .
Reactivity:
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